molecular formula C16H14Br2N4O2S B12153373 C16H14Br2N4O2S

C16H14Br2N4O2S

Cat. No.: B12153373
M. Wt: 486.2 g/mol
InChI Key: CHHXSPPRLLZDFI-UHFFFAOYSA-N
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Description

This compound is a brominated derivative of a sulfonamide, featuring a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide typically involves multiple steps:

    Bromination: The initial step involves the bromination of a suitable benzene derivative to introduce bromine atoms at the 2 and 4 positions.

    Sulfonation: The brominated benzene is then subjected to sulfonation to introduce the sulfonamide group.

    Triazole Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

2,4-dibromo-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dibromo-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The sulfonamide group can interact with proteins, affecting their function. These interactions disrupt essential biological pathways, leading to the compound’s antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-dibromo-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide: is similar to other brominated sulfonamides and triazole-containing compounds.

Uniqueness

The uniqueness of 2,4-dibromo-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide lies in its specific combination of bromine atoms, sulfonamide group, and triazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound C16H14Br2N4O2S, also known as a bromohydrin analogue, has garnered attention in the field of immunology due to its unique biological properties. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by case studies and research findings.

This compound is characterized by its complex molecular structure, which includes bromine atoms and a sulfonamide group. The synthesis of this compound involves specific chemical reactions that yield high-purity products suitable for biological testing. According to research, the compound can be synthesized in gram quantities and exhibits stability in aqueous solutions, making it a viable candidate for further biological evaluations .

Immunostimulatory Effects

One of the most significant findings regarding this compound is its ability to stimulate human gammadelta T lymphocytes. These immune cells play a crucial role in the body's defense mechanisms against infections and tumors. Research indicates that at nanomolar concentrations, this compound can specifically trigger effector responses in these lymphocytes without causing unspecific binding to other cell surface receptors . This specificity is critical for developing targeted immunotherapies.

The mechanism by which this compound exerts its effects involves mimicking natural phosphoantigens found in mycobacteria. These phosphoantigens are known to activate gammadelta T cells, leading to enhanced immune responses. The compound's ability to mimic these natural substances allows it to engage with the immune system effectively, promoting a robust immunological response .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study 1: Immunological Response
    In a controlled study, researchers administered varying concentrations of this compound to human gammadelta T lymphocytes. The results demonstrated a dose-dependent response, with significant activation observed at nanomolar levels. This study highlights the compound's potential as an immunostimulant in therapeutic applications.
  • Study 2: Stability and Detection
    Another investigation focused on the stability of this compound in biological systems. The findings confirmed that the compound remains stable over extended periods, facilitating its use in clinical settings where consistent dosing is crucial.

Data Table: Summary of Biological Activities

Activity Concentration Effect Reference
Gammadelta T cell activationNanomolarSignificant effector response
Unspecific receptor bindingMicromolarNo binding detected
Stability in aqueous solutionsN/AHigh stability confirmed

Properties

Molecular Formula

C16H14Br2N4O2S

Molecular Weight

486.2 g/mol

IUPAC Name

N-(2,6-dibromo-4-methylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H14Br2N4O2S/c1-9-6-10(17)14(11(18)7-9)19-13(23)8-25-16-21-20-15(22(16)2)12-4-3-5-24-12/h3-7H,8H2,1-2H3,(H,19,23)

InChI Key

CHHXSPPRLLZDFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3)Br

Origin of Product

United States

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